Home > Products > Screening Compounds P19694 > (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol
(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol - 1934501-30-0

(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol

Catalog Number: EVT-2913379
CAS Number: 1934501-30-0
Molecular Formula: C7H7N3O
Molecular Weight: 149.153
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Derivatives

1.1 Compound Description: This series encompasses a range of potent and selective Extracellular Signal-Regulated Kinase (ERK) inhibitors featuring a 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea core structure. These compounds were derived from de novo design efforts inspired by the ERK inhibitor SCH772984. [] One notable derivative, Compound 21, displayed significant target engagement and tumor regression in a BRAF(V600E) xenograft model. []

6-((1H-Pyrazolo[4,3-b]pyridin-3-yl)amino)-benzo[d]isothiazole-3-carboxamide Derivatives

2.1 Compound Description: This series comprises novel positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4). [] These compounds exhibit improved metabolic clearance and reduced interaction with CYP1A2 compared to previously discovered mGlu4 PAMs. [] Notably, compound 27o (VU6001376) emerged as a potent and selective mGlu4 PAM with an EC50 of 50.1 nM. [] This compound also displayed promising in vivo efficacy by reversing haloperidol-induced catalepsy in a rodent model of Parkinson's disease. []

Bis-[1-N,7-N, Pyrazolo tetraethoxyphthalimido{-4-(3,5-Dimethyl-4-(spiro-3-methylpyazolo)-1,7-dihydro-1H-dipyrazolo[3,4-b;4',3'-e]pyridin-8-yl)}]p-disubstituted phenyl compounds

3.1 Compound Description: This series comprises a novel class of Serum and Glucocorticoid Regulated Kinase 1 (SGK1) inhibitors identified through computational studies. [] These inhibitors demonstrated favorable binding energies to the SGK1 protein, ranging from -11.0 to -10.6 kcal/mol. [] Compounds within this series, specifically compounds 3, 4, and 5, exhibited improved stability of the SGK1 protein complex and distinct conformational changes during molecular dynamics simulations compared to the reference inhibitor EMD638683. [] These findings highlight their potential as promising scaffolds for developing novel SGK1 inhibitors for cancer therapy. []

5-Cyclopropyl-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-4-ylamine (BAY 41-2272)

4.1 Compound Description: BAY 41-2272 acts as a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) stimulator. It shows vasodilatory effects in various vascular tissues, including the rat mesenteric artery [] and ovine pulmonary artery []. Its mechanism of action involves stimulating sGC, leading to increased cyclic guanosine monophosphate (cGMP) levels. Additionally, it exhibits cGMP-independent effects such as blocking calcium influx and stimulating the sodium pump. [, ]

(8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)(pyridin-4-yl)methanone

5.1 Compound Description: This compound, synthesized from 3-acetyl-6-chloro-1H-cinnolin-4-one and isonicotinic acid hydrazide, features a pyrazole ring fused to a cinnoline moiety, further substituted with a pyridinylmethanone group. [] Although its specific biological activity is not reported in the provided abstract, its structure suggests potential biological activity due to the presence of the cinnoline and pyrazole moieties, known pharmacophores in medicinal chemistry. []

Overview

(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring, with a methanol group attached at the sixth position of the pyridine. This compound has gained notable attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties, making it a candidate for drug development and other scientific applications .

Classification

This compound belongs to the class of pyrazolopyridines, which are recognized for their diverse biological activities and structural versatility. The specific structure of (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol allows for further functionalization, enhancing its potential as a therapeutic agent .

Synthesis Analysis

Methods

The synthesis of (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol can be achieved through several methods. A common approach involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate, which leads to cyclization and subsequent introduction of the methanol group .

Technical Details

Key steps in the synthesis include:

  • Step 1: Reacting 5-aminopyrazole with diethyl ethoxymethylenemalonate under controlled conditions.
  • Step 2: Cyclization to form the pyrazolopyridine core.
  • Step 3: Functionalization to introduce the methanol group at the sixth position of the pyridine ring.

Optimization of reaction parameters such as temperature, solvent choice, and catalyst presence is crucial for maximizing yield and purity during synthesis .

Molecular Structure Analysis

Structure

The molecular formula for (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol is C₉H₈N₄O. The compound consists of:

  • A pyrazole ring (five-membered) fused with a pyridine ring (six-membered).
  • A hydroxymethyl (-CH₂OH) group attached to the sixth position of the pyridine.

Data

The compound has a molecular weight of approximately 176.19 g/mol. Its structural characteristics can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography to confirm its conformation and bonding arrangements .

Chemical Reactions Analysis

Types of Reactions

(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol can undergo various chemical transformations:

  • Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
  • Reduction: Reduction reactions can yield more saturated derivatives of the pyrazolopyridine core.
  • Substitution: Nucleophilic substitution reactions can occur at the methanol group under basic conditions.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate and chromium trioxide for oxidation processes.
  • Reducing Agents: Sodium borohydride and lithium aluminum hydride for reduction.
  • Nucleophiles: Amines and thiols for substitution reactions .
Mechanism of Action

The mechanism by which (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol exerts its biological effects involves interaction with specific molecular targets. Notably, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which play crucial roles in cell proliferation and differentiation pathways. This inhibition may lead to therapeutic effects in conditions characterized by abnormal cell growth .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or powder.
  • Melting Point: Specific melting point data may vary based on purity but is generally in line with similar compounds in its class.

Chemical Properties

  • Solubility: Soluble in polar solvents due to the presence of the hydroxymethyl group.
  • Stability: Stability may vary based on environmental conditions such as pH and temperature.

Relevant data from studies indicate that variations in substitution patterns on the pyrazolopyridine scaffold can significantly impact both physical properties and biological activities .

Applications

(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol has several scientific uses:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds with potential therapeutic effects.
  • Biological Research: Exhibits significant biological activities including anticancer and antimicrobial effects, making it a candidate for further drug development research.
  • Material Science: Derivatives of this compound are explored in developing new materials with specific properties due to their unique structural characteristics .
Introduction to Pyrazolo[4,3-b]pyridine Scaffolds

Structural and Functional Significance of 1H-Pyrazolo[4,3-b]pyridine Derivatives in Medicinal Chemistry

The 1H-pyrazolo[4,3-b]pyridine scaffold represents a privileged heterocyclic system in drug discovery due to its distinctive structural and electronic properties. This bicyclic framework features a pyrazole ring fused to a pyridine ring at the [4,3-b] position, creating a planar, electron-rich system that serves as a bioisosteric replacement for purine nucleobases. The (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol derivative (CAS: 1934501-30-0) exemplifies this structural versatility with its hydroxymethyl group at the C6 position, providing a synthetic handle for further derivatization [2]. The molecular formula C₇H₇N₃O (MW: 149.15 g/mol) combines hydrogen bond donor/acceptor capabilities (2 donors, 3 acceptors) with moderate lipophilicity (XLogP3: ~-0.4), making it an ideal pharmacophore component [1] [4]. This balanced physicochemical profile facilitates target engagement across multiple biological systems while maintaining favorable drug-likeness parameters according to in silico ADMET predictions [8].

The scaffold's tautomeric behavior significantly influences its biological interactions. Theoretical calculations demonstrate that the 1H-tautomer predominates over the 2H-form by approximately 9 kcal/mol, ensuring consistent binding orientations . This tautomeric preference, coupled with the system's aromaticity across both rings, creates electron-donating regions that mimic adenine's binding mode in ATP-binding pockets. The hydroxymethyl substituent enhances this mimicry by introducing hydrogen-bonding functionality analogous to ribose hydroxyl groups, explaining the scaffold's prevalence in kinase-targeted therapeutics [8].

Table 1: Structural and Physicochemical Profile of (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol

PropertyValueSignificance
Molecular FormulaC₇H₇N₃OBalanced carbon/nitrogen ratio for drug-likeness
Molecular Weight149.15 g/molOptimal for CNS penetration and oral bioavailability
Hydrogen Bond Donors2 (OH and NH)Facilitates target binding through H-bonding
Hydrogen Bond Acceptors3Enhances solubility and protein interactions
XLogP3~ -0.4Moderate lipophilicity for membrane permeability
Tautomeric Preference1H-form (ΔG = -9 kcal/mol)Ensures consistent binding conformation
Aromatic SystemBicyclic planar structurePromotes π-stacking interactions with protein residues

Historical Evolution of Pyrazolo[3,4-b]pyridine Research: Key Milestones and Innovations

The investigation of pyrazolo[3,4-b]pyridines spans over a century of synthetic innovation, beginning with Ortoleva's pioneering synthesis in 1908 of the first monosubstituted derivative (R₃ = Ph) via diphenylhydrazone and pyridine condensation with iodine . This foundational work was rapidly expanded by Bulow's methodology in 1911, which established the reaction between 1-phenyl-3-methyl-5-aminopyrazole and 1,3-diketones in glacial acetic acid as a general route to N1-substituted derivatives . These early approaches laid the groundwork for modern synthetic strategies that now enable precise regiocontrol over substituent placement.

The late 20th century witnessed explosive growth in molecular diversity, with over 300,000 distinct 1H-pyrazolo[3,4-b]pyridine structures documented in scientific literature and patents by 2022 . This expansion was fueled by recognition of their therapeutic potential, particularly in oncology. A pivotal milestone arrived in the early 2000s with the discovery of BMS-265246, a pyrazolo[3,4-b]pyridine-based inhibitor exhibiting picomolar potency against CDK1 (IC₅₀=0.006 μM) and CDK2 (IC₅₀=0.009 μM) . This compound validated the scaffold's capacity for high-affinity kinase binding and stimulated intensive research into structure-activity relationships.

Recent advances (2012-2022) have focused on computational rational design and catalytic functionalization. Density functional theory (DFT) studies have quantified tautomeric preferences and electronic distributions, enabling predictive binding modeling . Contemporary synthetic breakthroughs include transition metal-catalyzed cross-couplings that permit late-stage diversification at previously inaccessible positions. These innovations have yielded compounds with nanomolar activities against diverse targets: PDE1 inhibitors (US11535611B2), CDK2 antagonists (IC₅₀=0.057 μM for compound 14), and antimicrobial agents [6] [8]. The incorporation of thioglycoside moieties (e.g., compounds 14-15) represents a particularly promising frontier, merging the scaffold's kinase affinity with enhanced cellular uptake and selectivity profiles [8].

Role of (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol as a Synthetic Intermediate or Pharmacophore

Chemical Properties and Reactivity

(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol serves as a multifunctional building block in medicinal chemistry due to its balanced reactivity profile. The hydroxymethyl group undergoes diverse transformations including nucleophilic substitution (e.g., halogenation, etherification), oxidation to carboxylic acids or aldehydes, and esterification [4]. These reactions typically proceed with retention of the core heterocycle's integrity, enabling focused library synthesis. The electron-deficient pyridine ring facilitates electrophilic aromatic substitution at C4/C5 positions, while the pyrazole nitrogen (N1) can be alkylated selectively under basic conditions [7].

The compound exhibits moderate stability under ambient conditions but requires inert atmosphere storage to prevent oxidation of the benzylic alcohol [2]. Its safety profile includes GHS warnings (H302-H315-H319-H335) for potential toxicity upon ingestion, skin irritation, and respiratory tract irritation, necessitating appropriate handling precautions during synthetic operations [2]. Spectroscopic characterization reveals distinctive features: IR shows ν(O-H) at ~3385 cm⁻¹ and ν(C=N) at 2228 cm⁻¹, while ¹H NMR displays characteristic hydroxymethyl signals at δ 4.3-4.5 ppm coupled with aromatic protons between δ 7.0-8.5 ppm [4] [7].

Applications as Synthetic Intermediate

The hydroxymethyl group's versatility enables systematic access to structurally diverse derivatives through straightforward synthetic manipulations:

  • Etherification: Reaction with alkyl halides under Williamson conditions produces alkoxy derivatives with improved metabolic stability. For example, methyl ether derivatives show enhanced blood-brain barrier penetration in neurological targets [6].

  • Esterification: Acylation with acid chlorides or anhydrides yields prodrug candidates with tunable lipophilicity. This approach was utilized in PDE1 inhibitor development (US11535611B2), where ester derivatives demonstrated optimized pharmacokinetics [6].

  • Oxidation: Controlled oxidation converts the alcohol to the corresponding aldehyde (using MnO₂ or Swern conditions) or carboxylic acid (via KMnO₄), the latter serving as precursors for amide-coupled conjugates. The aldehyde functionality enables reductive aminations to introduce basic nitrogen centers, a strategy employed in cyclin-dependent kinase inhibitor design [8].

  • Chlorination: Appel reaction (using CCl₄/PPh₃) generates the key chloride intermediate for nucleophilic displacement with amines or thiols. This transformation was critical in synthesizing BMS-265246 analogs, where aminopyridyl substituents conferred CDK selectivity .

Table 2: Biologically Active Derivatives Synthesized from (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol

Derivative ClassBiological TargetRepresentative CompoundActivity (IC₅₀/EC₅₀)Citation
6-AlkoxymethylPDE15-(2-ethoxypyridin-3-yl)-N-[(3R)-oxolan-3-yl]-1-propylpyrazolo[4,3-b]pyridin-7-aminePDE1 Inhibition < 100 nM[6]
Thioglycoside ConjugatesCDK2/Cyclin A2Compound 14 (Nassar et al. 2022)0.057 μM (CDK2)[8]
2,6-DifluorophenacylCDK1/CDK2BMS-2652460.006 μM (CDK1)[5]
7-Amino-3-methylAntimicrobial5-(2-ethoxypyridin-3-yl)-3-methyl-1-propan-2-ylpyrazolo[4,3-b]pyridin-7-amineBroad-spectrum activity[6]
Bis-heterocyclic CompoundsAnticancer1,1'-(1,4-Phenylenebis(3-amino-6-methyl-1H-pyrazolo[3,4-b]pyridine-4,5-diyl))bis(ethan-1-one)Cytotoxic activity[7]

Pharmacophoric Contributions

The hydroxymethyl-pyrazolopyridine unit functions as an essential pharmacophore through multiple mechanisms:

  • Hydrogen-Bonding Network: The alcohol group serves as both hydrogen bond donor and acceptor, mediating interactions with kinase hinge regions. In CDK2 inhibitors, this moiety forms critical hydrogen bonds with Leu83 residue, mimicking purine N1-H interactions [8]. Molecular dynamics simulations confirm that this interaction contributes ~40% of total binding energy in optimized inhibitors [8].

  • Spatial Orientation: The hydroxymethyl group optimally positions substituents toward hydrophobic pockets. In PDE1 inhibitors (US11535611B2), this vector allows 5-aryl groups to occupy specificity pockets while maintaining N1-alkyl substituents in solvent-exposed regions [6].

  • Metabolic Stability: Compared to aldehyde or carboxylic acid analogs, the alcohol demonstrates superior metabolic stability in hepatic microsome assays (t₁/₂ > 120 min), reducing rapid clearance issues while maintaining solubility >50 μg/mL in physiological pH [2] [8].

  • Scaffold Hybridization: The alcohol enables conjugation to other pharmacophores via ester or ether linkages. Thioglycoside derivatives (e.g., compound 14) leverage this for dual-targeting: the pyrazolopyridine binds CDK2 while the sugar moiety enhances cellular uptake via glucose transporters, yielding compounds with IC₅₀ values of 6 nM against HCT-116 cells [8].

The compound's versatility is further evidenced in multifunctional bis-heterocyclic systems. Research demonstrates that derivatives like 1,1'-(1,4-phenylenebis(3-amino-6-methyl-1H-pyrazolo[3,4-b]pyridine-4,5-diyl))bis(ethan-1-one) exploit the hydroxymethyl-derived ketone for additional ring formations, generating compounds with potent antibacterial and antitumor activities through DNA intercalation mechanisms [7]. This capacity for structural expansion while retaining core pharmacophoric elements solidifies (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol as an indispensable scaffold in contemporary drug discovery pipelines targeting oncology, CNS disorders, and infectious diseases.

Properties

CAS Number

1934501-30-0

Product Name

(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol

IUPAC Name

1H-pyrazolo[4,3-b]pyridin-6-ylmethanol

Molecular Formula

C7H7N3O

Molecular Weight

149.153

InChI

InChI=1S/C7H7N3O/c11-4-5-1-6-7(8-2-5)3-9-10-6/h1-3,11H,4H2,(H,9,10)

InChI Key

JGLKQEHLLNGAMY-UHFFFAOYSA-N

SMILES

C1=C(C=NC2=C1NN=C2)CO

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.